4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile
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Description
4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C23H13Cl2N3S and its molecular weight is 434.34. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Investigation and Molecular Docking Study
A comprehensive study was conducted on a chemotherapeutic agent structurally related to 4-(4-Chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarbonitrile, using FT-IR and FT-Raman spectroscopy. This research investigated the vibrational spectral analysis, equilibrium geometry, and various molecular properties such as HOMO-LUMO, NBO analysis, and molecular electrostatic potential. Molecular docking suggested potential inhibitory activity against specific proteins, indicating its promise as an anti-diabetic compound (Alzoman et al., 2015).
Synthesis and Crystal Structure
Another study focused on the synthesis and crystal structure of novel derivatives closely related to the target compound. It explored their cytotoxic activities against various human cell lines, shedding light on the structural features that contribute to their biological activities. This investigation provides essential insights into the design of new therapeutics (Stolarczyk et al., 2018).
Potential as Dihydrofolate Reductase Inhibitors
Research on dihydropyrimidine-5-carbonitrile derivatives has shown their potential as dihydrofolate reductase inhibitors, a key target in cancer therapy. Structural characterization and molecular docking studies have highlighted their inhibitory capacity, pointing towards their utility in designing cancer therapeutics (Al-Wahaibi et al., 2021).
Ultrasound-Promoted Synthesis and Anticancer Activity
An environmentally friendly synthesis of derivatives, including the target compound, demonstrated significant in-vitro anticancer activities. This research not only highlighted the compound's therapeutic potential but also introduced an efficient synthesis method that could be beneficial for rapid prototyping of anticancer agents (Tiwari et al., 2016).
Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a one-pot reaction, revealed their promising antibacterial activity. This study highlights the potential application of these compounds in combating bacterial infections, showcasing the versatility of pyrimidine derivatives in therapeutic development (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3S/c24-17-8-6-15(7-9-17)21-20(14-26)23(29-19-12-10-18(25)11-13-19)28-22(27-21)16-4-2-1-3-5-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAVBOROCKGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)SC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.